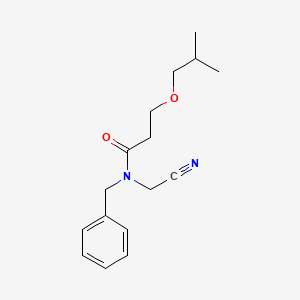
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide, also known as ML352, is a small molecule that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has been studied extensively for its mechanism of action and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide involves the inhibition of a protein called IKKβ. This protein is involved in the regulation of the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Inhibition of IKKβ by N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide leads to the suppression of the NF-κB pathway, resulting in the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide is its high potency and specificity for IKKβ inhibition. This makes it a useful tool for studying the NF-κB pathway and its role in various diseases. However, one limitation of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
For the study of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide include further investigation of its potential applications in the treatment of various diseases. This includes studying its efficacy in animal models of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosing and administration of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide for therapeutic use. Finally, the development of more soluble analogs of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide may improve its utility as a research tool.
Métodos De Síntesis
The synthesis of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-(2-methylpropoxy)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with benzylamine to form the benzylamide intermediate. The final step involves the reaction of the benzylamide intermediate with cyanomethyl magnesium bromide to form N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide.
Aplicaciones Científicas De Investigación
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has been studied for its potential applications in various scientific research areas. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has also been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-14(2)13-20-11-8-16(19)18(10-9-17)12-15-6-4-3-5-7-15/h3-7,14H,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWKTDQSCAFMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCC(=O)N(CC#N)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)

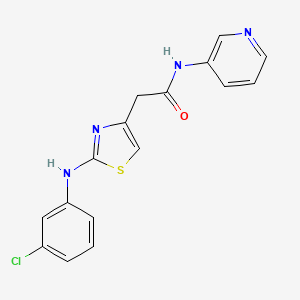
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)
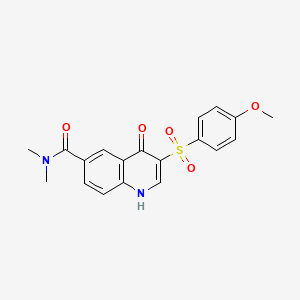
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2840444.png)


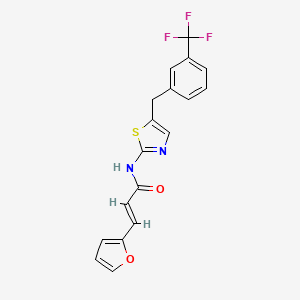

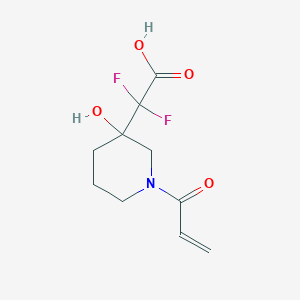
![1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2840456.png)
